molecular formula C7H5F2NO2 B1391495 Methyl 3,5-difluoropyridine-2-carboxylate CAS No. 955885-64-0

Methyl 3,5-difluoropyridine-2-carboxylate

Cat. No.: B1391495
CAS No.: 955885-64-0
M. Wt: 173.12 g/mol
InChI Key: IYJHSWYHTRMPJE-UHFFFAOYSA-N
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Description

“Methyl 3,5-difluoropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H5F2NO2 . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring, which is a six-membered ring with one nitrogen atom and two fluorine atoms attached at the 3rd and 5th positions. Additionally, a carboxylate group is attached at the 2nd position of the pyridine ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 173.12 . It has a predicted boiling point of 211.4±40.0 °C and a predicted density of 1.342±0.06 g/cm3 . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis of Related Compounds

  • Synthesis of Dopamine and Serotonin Receptors Antagonists : Methyl 3,5-difluoropyridine-2-carboxylate is used in synthesizing carboxylic acid moieties of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. This process involves various regioselective reactions and transformations, yielding the desired products with high specificity and efficiency (Hirokawa, Horikawa, & Kato, 2000).

Functionalization Techniques

  • Regioexhaustive Substitution : this compound is a subject in regioexhaustive substitution studies. By employing protective groups like chlorine or trimethylsilyl, various fluorinated pyridinecarboxylic acids are derived from this compound, demonstrating its versatility in functionalization techniques (Bobbio & Schlosser, 2005).

Annulation Reactions

  • Phosphine-Catalyzed Annulation : In the presence of organic phosphine catalysts, ethyl 2-methyl-2,3-butadienoate reacts with N-tosylimines, involving this compound, to form tetrahydropyridine derivatives. This showcases its role in [4 + 2] annulation reactions yielding compounds with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Enantioselective Reactions

  • Enantioselectivity in Kinetic Resolution : This compound is also involved in studies focusing on the effect of acyl chain length and branching on enantioselectivity. Specific esters derived from this compound are hydrolyzed using Candida rugosa lipase, revealing insights into stereochemical aspects of the reactions (Sobolev et al., 2002).

Antibacterial Studies

  • Development of Antibacterial Agents : Certain derivatives of this compound exhibit significant antibacterial activities. The structure-activity relationships of these derivatives provide valuable insights for the development of new therapeutic agents (Bouzard et al., 1992).

Antitumor Activity

  • Antitumor Potential : Novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, structurally related to this compound, show promising antitumoral potential against triple-negative breast cancer cells. These findings underscore its potential in developing novel antitumor therapeutics (Silva et al., 2021).

Safety and Hazards

“Methyl 3,5-difluoropyridine-2-carboxylate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Biochemical Analysis

Biochemical Properties

Methyl 3,5-difluoropyridine-2-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, this compound may act as a competitive inhibitor, binding to the same site as the substrate and preventing the enzyme from catalyzing its reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation state of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, either upregulating or downregulating their transcription . These changes can have profound effects on cellular metabolism, potentially altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to persistent changes in cellular function, such as altered gene expression or metabolic activity . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, the compound may inhibit an enzyme involved in a specific pathway, reducing the flow of metabolites through that pathway and leading to an accumulation of upstream intermediates . These changes can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity . The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of this compound within the cell can influence its activity and the nature of its interactions with biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be targeted to the mitochondria, affecting cellular metabolism and energy production . The specific localization of the compound can determine the nature and extent of its effects on cellular function .

Properties

IUPAC Name

methyl 3,5-difluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJHSWYHTRMPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673212
Record name Methyl 3,5-difluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955885-64-0
Record name Methyl 3,5-difluoropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

3,5-Difluoropicolinic acid (1.40 g, 8.78 mmol) was dissolved in 30 mL MeOH and 0.5 mL 4.0 M HCl in 1,4-dioxane. The mixture was heated at 60° C. for 1.5 h and concentrated. Saturated aqueous NaHCO3 was added. The mixture was extracted with EtOAc, dried over Na2SO4, and concentrated to give a yellow solid (1.30 g, 86% yield). 1H NMR (400 MHz, CDCl3) δ 8.48 (d, J=2.27 Hz, 1 H) 7.28-7.47 (m, 1 H) 4.03 (s, 3 H); LCMS for C7H5F2NO2 m/z 174.00 (M+H+).
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1.4 g
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86%

Synthesis routes and methods III

Procedure details

To 10 mL of methanol was added dropwise 2.5 mL of thionylchloride under cooling in an ice bath over 30 minutes. To the reaction mixture was added 500 mg of 3,5-difluoropyridine-2-carboxylic acid, and warmed to room temperature, followed by stirring for 3 days. The reaction mixture was concentrated under reduced pressure, and a saturated aqueous sodium hydrogen carbonate solution was added thereto, followed by extraction with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. After filtration, it was concentrated under reduced pressure to obtain 496 mg of methyl 3,5-difluoropyridine-2-carboxylate.
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500 mg
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2.5 mL
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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